

A Comprehensive Technical Guide to the Thermochemical Properties of 1,1-Dimethylcyclopropane

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermochemical data available for **1,1-dimethylcyclopropane**. The information is compiled from peer-reviewed literature and established chemical databases, offering a centralized resource for professionals in research, particularly those in drug development where understanding molecular energetics is crucial. This document presents quantitative data in structured tables, details the experimental and computational methodologies used to obtain this data, and provides a visual representation of the relationships between key thermochemical properties.

Core Thermochemical Data

1,1-Dimethylcyclopropane (C₅H₁₀, CAS Registry Number: 1630-94-0) is a cycloalkane whose strained three-membered ring structure imparts distinct energetic properties.[1] A summary of its key thermochemical data is presented below.

Table 1: Enthalpy Values for 1,1-Dimethylcyclopropane



Thermochemic al Quantity	Symbol	Value (kJ/mol)	Phase	Reference
Standard Enthalpy of Formation	ΔfH°	-36.9 ± 0.8	Gas	Good, Moore, et al., 1974[1]
Standard Enthalpy of Formation	ΔfH°	-63.7 ± 0.7	Liquid	Good, Moore, et al., 1974[1]
Standard Enthalpy of Combustion	ΔcH°	-3363.3 ± 0.7	Liquid	Good, Moore, et al., 1974[1]
Standard Enthalpy of Vaporization	ΔvapH°	26.8 ± 0.4	Good, Moore, et al., 1974[1]	

Table 2: Gas Phase Heat Capacity of 1,1-Dimethylcyclopropane at 1 bar



Temperature (K)	Constant Pressure Heat Capacity (Cp) (J/mol·K)	Reference
298.15	103.5	Thermodynamics Research Center, 1997[1]
300	104.1	Thermodynamics Research Center, 1997[1]
400	131.0	Thermodynamics Research Center, 1997[1]
500	154.5	Thermodynamics Research Center, 1997[1]
600	174.4	Thermodynamics Research Center, 1997[1]
700	191.1	Thermodynamics Research Center, 1997[1]
800	205.2	Thermodynamics Research Center, 1997[1]
900	217.2	Thermodynamics Research Center, 1997[1]
1000	227.4	Thermodynamics Research Center, 1997[1]
1100	236.3	Thermodynamics Research Center, 1997[1]
1200	244.0	Thermodynamics Research Center, 1997[1]
1300	250.7	Thermodynamics Research Center, 1997[1]
1400	256.6	Thermodynamics Research Center, 1997[1]



1500	261.8	Thermodynamics Research Center, 1997[1]
1500	261.8	Center, 1997[1]

Experimental and Computational Protocols

The thermochemical data presented in this guide are derived from meticulous experimental work and theoretical calculations. Understanding the methodologies employed is critical for assessing the validity and applicability of the data.

Enthalpy of Formation and Combustion: Oxygen-Bomb Combustion Calorimetry

The enthalpy of formation and combustion of **1,1-dimethylcyclopropane** were determined by Good, Moore, Osborn, and Douslin in 1974 using oxygen-bomb combustion calorimetry.[1]

Experimental Protocol:

- Sample Purity: The 1,1-dimethylcyclopropane sample used in the experiments had a purity
 of 99.98 mole percent, as determined by gas-liquid chromatography.
- Calorimeter: A rotating-bomb calorimeter was employed for the combustion experiments.
 This type of calorimeter is designed to ensure complete combustion and thermal equilibrium.
- Calibration: The calorimeter was calibrated using benzoic acid as a standard substance. The
 energy equivalent of the calorimeter was determined with high precision.
- Procedure: A weighed sample of 1,1-dimethylcyclopropane was sealed in a platinum
 crucible within the bomb, which was then pressurized with pure oxygen. The combustion was
 initiated by passing an electric current through a fuse wire. The temperature change of the
 surrounding water jacket was measured to calculate the heat of combustion.
- Corrections: The raw data were corrected for the heat of ignition, the formation of nitric acid from residual nitrogen in the bomb, and for the conversion of the results to standard conditions (298.15 K and 1 atm). The enthalpy of formation was then derived from the enthalpy of combustion using the known enthalpies of formation of the combustion products (CO₂ and H₂O).



Heat Capacity: Selected Values and Statistical Calculations

The heat capacity data for **1,1-dimethylcyclopropane** in the gas phase, as provided by the Thermodynamics Research Center (TRC), are "selected values".[1] This designation implies that the data have been critically evaluated from available literature sources and may be a composite of experimental measurements and theoretical calculations to provide the most reliable values over a range of temperatures.

The NIST WebBook also references statistically calculated values by Kabo G.Y. from 1973.[1]

Computational Protocol (Statistical Thermodynamics):

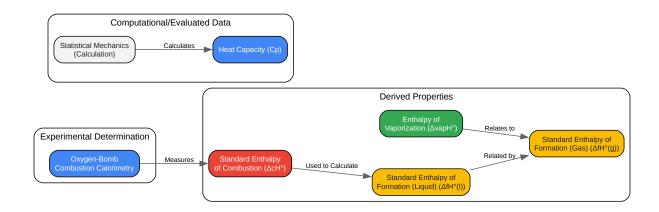
Statistical thermodynamics provides a method to calculate macroscopic thermodynamic properties, such as heat capacity, from the microscopic properties of molecules. The general workflow for such a calculation involves:

- Determination of Molecular Structure and Vibrational Frequencies: The geometric
 parameters (bond lengths and angles) and the fundamental vibrational frequencies of the
 1,1-dimethylcyclopropane molecule are required. These are typically determined from
 spectroscopic experiments (e.g., infrared and Raman spectroscopy) or quantum chemical
 calculations.
- Calculation of Partition Functions: The total partition function of the molecule is calculated as the product of the translational, rotational, vibrational, and electronic partition functions.
- Derivation of Thermodynamic Properties: The heat capacity (Cp) is then derived from the total partition function by taking the second derivative of the natural logarithm of the partition function with respect to temperature.

Logical Relationships of Thermochemical Data

The various thermochemical properties of a compound are interconnected. The following diagram illustrates the logical flow and relationships between the key thermochemical quantities for **1,1-dimethylcyclopropane**.





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Caption: Relationship between thermochemical properties of **1,1-dimethylcyclopropane**.

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References

- 1. pubs.acs.org [pubs.acs.org]
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